molecular formula C10H15BrN2O B142138 4-piperazinophenol dihydrobromide CAS No. 38869-37-3

4-piperazinophenol dihydrobromide

Cat. No.: B142138
CAS No.: 38869-37-3
M. Wt: 259.14 g/mol
InChI Key: XMKFYFNHNMOZHH-UHFFFAOYSA-N
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Description

4-piperazinophenol dihydrobromide: is a chemical compound with the molecular formula C10H16Br2N2O and a molecular weight of 340.05 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

    Ugi Reaction: This multicomponent reaction involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative.

    Ring Opening of Aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for 4-piperazinophenol dihydrobromide typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-piperazinophenol dihydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: 4-piperazinophenol dihydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases .

Medicine: this compound has shown potential in the development of new pharmaceuticals. It is being studied for its activity against certain types of cancer and its ability to modulate neurotransmitter systems .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 4-piperazinophenol dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)piperazine dihydrobromide
  • 2-Piperazin-1-ylphenol dihydrobromide
  • 4-Piperazinophenol dihydrobromide

Comparison: this compound is unique due to its specific substitution pattern on the piperazine ringCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial applications .

Properties

CAS No.

38869-37-3

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-piperazin-1-ylphenol;hydrobromide

InChI

InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H

InChI Key

XMKFYFNHNMOZHH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O.Br

Key on ui other cas no.

38869-37-3

Pictograms

Irritant

Synonyms

4-(1-Piperazinyl)phenol Dihydrobromide

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Hydroxyphenyl)piperezine dihydrobromide may be prepared in the following manner: a 47% aqueous solution of hydrobromic acid (720 cc) is added, over 30 minutes and at a temperature of about 20° C., to 4-(4-methoxyphenyl)piperazine dihydrochloride (70 g). The mixture is heated at boiling point for 4 hours then cooled to a temperature of about 20° C. Stirring is continued for 15 hours at this temperature, then the mixture is concentrated at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residual oil is redissolved in acetonitrile (300 cc). The precipitate formed is separated by filtration, washed with acetonitrile (2 x 50 cc) and diisopropyl ether (2 x 100 cc). 4-(4-Hydroxyphenyl)piperazine dihydrobromide (85.2 g) (m.p. greater than 260° C.) is obtained and used in the crude state in the subsequent syntheses.
[Compound]
Name
1-(4-Hydroxyphenyl)piperezine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(4-methoxyphenyl)piperazine dihydrochloride
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
reactant
Reaction Step Two
Name
4-(4-Hydroxyphenyl)piperazine dihydrobromide

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